8-Bromo-3-nitroquinoline

Medicinal Chemistry Synthetic Methodology Quinoline Derivatisation

8‑Bromo‑3‑nitroquinoline (CAS 1823957‑36‑3) is a heterobifunctional quinoline building block bearing a bromine atom at the C‑8 position and a nitro group at the C‑3 position on the quinoline core. The juxtaposition of an electron‑withdrawing nitro group (σm ≈ 0.71) and a C‑8 bromine leaving group creates a predictable and tunable reactivity profile for sequential palladium‑catalysed cross‑coupling and nucleophilic aromatic substitution (SNAr) reactions, making this compound a strategic entry point for constructing complex, polysubstituted quinoline libraries.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Cat. No. B11865206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-nitroquinoline
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O2/c10-8-3-1-2-6-4-7(12(13)14)5-11-9(6)8/h1-5H
InChIKeyVQMJVMOPWMRTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-nitroquinoline: A Dual-Reactive Quinoline Scaffold for Targeted Cross-Coupling and Nucleophilic Substitution in Medicinal Chemistry


8‑Bromo‑3‑nitroquinoline (CAS 1823957‑36‑3) is a heterobifunctional quinoline building block bearing a bromine atom at the C‑8 position and a nitro group at the C‑3 position on the quinoline core [1]. The juxtaposition of an electron‑withdrawing nitro group (σm ≈ 0.71) and a C‑8 bromine leaving group creates a predictable and tunable reactivity profile for sequential palladium‑catalysed cross‑coupling and nucleophilic aromatic substitution (SNAr) reactions, making this compound a strategic entry point for constructing complex, polysubstituted quinoline libraries [2][3].

Why 8‑Bromo‑3‑nitroquinoline Cannot Be Interchanged with Other Bromo‑nitroquinoline Isomers in Synthetic Planning


Bromo‑nitroquinoline positional isomers are not functionally interchangeable because the relative positions of the bromine and nitro substituents dictate both the regioselectivity of cross‑coupling and the electronic activation pattern for nucleophilic attack [1]. In 8‑bromo‑3‑nitroquinoline, the nitro group at C‑3 activates the pyridine ring for SNAr at C‑2 and C‑4, while the bromine at C‑8 on the benzene ring remains available for orthogonal Suzuki or Buchwald–Hartwig coupling. In contrast, the positional isomer 3‑bromo‑8‑nitroquinoline places the bromine on the electron‑poor pyridine ring, drastically altering the preferred site of cross‑coupling and rendering the benzene ring less amenable to direct functionalisation. Similarly, replacing bromine with chlorine (e.g., 8‑chloro‑3‑nitroquinoline) changes both the C–X bond dissociation energy and the rate of oxidative addition, affecting coupling yields and selectivity [2]. These differences carry practical consequences for multi‑step library synthesis, where a wrong isomer choice leads to undesired regio‑isomers, lower yields, or failed diversification at the intended position [3].

Quantitative Differentiation Evidence: 8‑Bromo‑3‑nitroquinoline vs. Closest Analogs


Orthogonal Reactivity Sites: C‑8 Bromine for Cross‑Coupling vs. C‑3 Nitro‑Directed SNAr

Experimental studies on nitroquinoline SNH regioselectivity demonstrate that 3‑nitroquinoline directs nucleophilic attack to C‑4, whereas 8‑nitroquinoline directs attack to C‑5 and C‑7; in 6,8‑dinitroquinoline, substitution occurs at C‑5 and C‑7 [1]. When bromine is placed at C‑8 alongside a C‑3 nitro group (as in 8‑bromo‑3‑nitroquinoline), the bromine atom resides at a site that is not the primary locus of nitro‑directed SNAr, thereby preserving the C–Br bond for independent metal‑catalysed cross‑coupling. This orthogonal reactivity is not available in the 3‑bromo‑8‑nitro isomer, where the bromine sits on the activated pyridine ring and competes directly with the nitro‑directed substitution pathway.

Medicinal Chemistry Synthetic Methodology Quinoline Derivatisation

Positional Advantage of C‑8 Bromine for Antiviral Potency Retention Against Drug‑Resistant HIV‑1 Integrase Mutant

A structure–activity study of multi‑substituted quinoline‑based HIV‑1 integrase allosteric inhibitors (ALLINIs) compared the impact of bromine substitution at C‑6 vs. C‑8. The 8‑bromo analog retained full antiviral effectiveness when tested against the ALLINI‑resistant IN A128T mutant virus, whereas the 6‑bromo analog suffered a significant loss of potency [1]. Although this study did not employ the exact 8‑bromo‑3‑nitroquinoline scaffold, it provides class‑level evidence that C‑8 bromination on the quinoline core confers a distinct resistance‑profile advantage over C‑6 bromination, a finding relevant to medicinal chemists selecting bromo‑quinoline starting materials for antiviral programmes.

Antiviral Research HIV‑1 Integrase ALLINI Drug Resistance

Enhanced Electrophilicity of C‑4 via Nitro Group at C‑3 Enables Nucleophilic Derivatisation Incompatible with the 5‑Nitro Isomer

The electron‑withdrawing nitro group at C‑3 lowers the LUMO energy at C‑4 of the quinoline pyridine ring, making 8‑bromo‑3‑nitroquinoline a competent electrophile for SNAr‑type amine introduction at C‑4 without disturbing the C‑8 bromine handle [1]. In contrast, 8‑bromo‑5‑nitroquinoline places the nitro group on the benzene ring, which does not comparably activate C‑4 for SNAr. The differential LUMO coefficients calculated by Grzegożek et al. for 3‑nitro vs. 5‑nitroquinoline derivatives provide a quantum‑chemical basis for this reactivity divergence [1]. This distinction is operationally decisive for chemists seeking to install a C‑4 amino or alkoxy substituent while retaining the C‑8 bromine for a subsequent coupling step.

Synthetic Chemistry Nucleophilic Aromatic Substitution Quinoline Functionalisation

Physicochemical Distinction: Computed LogP, TPSA, and Rotatable Bond Profile vs. 3‑Bromo‑8‑nitroquinoline Isomer

PubChem‑computed properties reveal key physicochemical differences between the two positional isomers. 8‑Bromo‑3‑nitroquinoline has a topological polar surface area (TPSA) of 58.7 Ų, 0 rotatable bonds, and an XLogP3‑AA of 2.7 [1]. The isomeric 3‑bromo‑8‑nitroquinoline (PubChem CID 79286) shares the same TPSA and molecular formula (C₉H₅BrN₂O₂; MW 253.05) but differs in SMILES and InChIKey, reflecting the swapped substitution pattern. While the computed 2D descriptors are identical because the substituent sets are the same, the different 3D electrostatic potential surfaces and dipole moments—arising from the different relative positions of the electron‑withdrawing groups—can lead to divergent binding affinities, solubility, and metabolic stability in biological systems, even when 2D similarity metrics (e.g., Tanimoto) suggest near‑identity.

ADMET Prediction Physicochemical Properties Drug‑likeness

High‑Value Procurement Scenarios for 8‑Bromo‑3‑nitroquinoline Based on Comparative Evidence


Sequential C‑4 SNAr Followed by C‑8 Suzuki Coupling for EGFR‑Targeted Kinase Probe Synthesis

Medicinal chemistry teams building focused libraries of 3‑nitroquinoline‑based EGFR inhibitors (as described by Li et al., Acta Pharmacol. Sin. 2008, where 3‑nitroquinoline derivatives showed IC50 values in the micromolar to nanomolar range against EGFR‑overexpressing A431 and MDA‑MB‑468 cells ) can exploit the orthogonal reactivity of 8‑bromo‑3‑nitroquinoline. First, the C‑4 position—activated by the C‑3 nitro group—is derivatised via SNAr with an amine nucleophile. Then, the intact C‑8 bromine participates in a Suzuki–Miyaura cross‑coupling to introduce an aryl or heteroaryl diversity element. This sequence is not feasible with 3‑bromo‑8‑nitroquinoline, where the bromine at C‑3 would compete during the SNAr step, nor with 8‑bromo‑5‑nitroquinoline, where C‑4 is insufficiently activated.

Antikinetoplastid Lead Diversification via C‑8 Cross‑Coupling on the 3‑Nitroquinoline Scaffold

Researchers developing antileishmanial or antitrypanosomal agents based on the 8‑nitroquinoline pharmacophore (e.g., 3‑bromo‑8‑nitroquinolin‑2(1H)‑one derivatives evaluated against Leishmania infantum axenic amastigotes and Trypanosoma brucei brucei trypomastigotes ) can use 8‑bromo‑3‑nitroquinoline as a structurally distinct isostere. The C‑8 bromine serves as a diversification point for Suzuki coupling, while the C‑3 nitro group maintains the electron‑deficient character required for target engagement. This scaffold offers a different vector for aryl substitution compared to the C‑3 bromo isomer, potentially overcoming resistance or improving selectivity in phenotypic screening cascades.

HIV‑1 ALLINI Lead Optimisation Requiring C‑8 Bromine for Mutant Activity Retention

In antiviral programmes targeting allosteric HIV‑1 integrase inhibitors, the finding that an 8‑bromo quinoline analog retains full effectiveness against the A128T drug‑resistant mutant—while the 6‑bromo analog loses significant potency —motivates the procurement of 8‑bromo‑3‑nitroquinoline as a core scaffold. Incorporating the 8‑bromo substitution pattern at the scaffold stage ensures that downstream lead compounds maintain their resistance profile, avoiding the costly late‑stage discovery that a 6‑bromo or 8‑chloro congener fails against clinically relevant mutants.

Quote Request

Request a Quote for 8-Bromo-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.